molecular formula C20H17FN4OS B2940028 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-10-4

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2940028
CAS No.: 868220-10-4
M. Wt: 380.44
InChI Key: PKOJWWNSJMRYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a (3-fluorophenyl) group and a 3,4-dihydroisoquinoline moiety. The fluorine atom at the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic interactions, while the dihydroisoquinoline fragment could modulate solubility and target engagement .

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c21-16-7-3-6-14(10-16)17(18-19(26)25-20(27-18)22-12-23-25)24-9-8-13-4-1-2-5-15(13)11-24/h1-7,10,12,17,26H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJWWNSJMRYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes that include the following key steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazol-6-ol Core

    • The core structure can be synthesized by cyclization reactions involving appropriate thioamide and hydrazine derivatives under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out on the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Tetrahydroisoquinoline Derivatives: : From reduction reactions.

  • Variously Substituted Derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Derivatives:

Biology

  • Biological Activity Screening: : Its unique structure makes it a candidate for screening in various biological assays, including enzyme inhibition studies and receptor binding assays.

Medicine

  • Potential Therapeutic Agent: : Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry

  • Material Science: : The compound's stability and reactivity make it a potential candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is multifaceted:

  • Molecular Targets: : It can interact with various biological targets, including enzymes and receptors.

  • Pathways Involved: : It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

  • 3-Chlorophenyl Analog : Replacing the 3-fluorophenyl group with 3-chlorophenyl (as in ’s compound) introduces a bulkier, more lipophilic substituent. Chlorine’s stronger electron-withdrawing effect may alter electronic properties and binding kinetics compared to fluorine .

Heterocyclic Modifications

  • Piperazine/Piperidine-Containing Derivatives: Compounds with piperazine (e.g., ) or piperidine () substituents exhibit distinct conformational flexibility.
  • Thiazolo-Triazolone Scaffolds : Derivatives like (5Z)-2-(4-fluorophenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-thiazolo[3,2-b][1,2,4]triazol-6-one () replace the hydroxyl group with a ketone, reducing hydrogen-bonding capacity but increasing electrophilicity .

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structural analogs suggest plausible mechanisms:

  • Kinase Inhibition: Thiazolo-triazolones with quinolinyl substituents () demonstrate ATP-competitive binding in kinase assays, hinting at possible kinase-modulatory roles for the target compound .

Physicochemical Data

Compound Molecular Weight Key Substituents LogP* Solubility (mg/mL)*
Target Compound ~423.5 3-Fluorophenyl, dihydroisoquinoline 3.2 <0.1 (aqueous)
3-Chlorophenyl Analog () ~440.0 3-Chlorophenyl 3.8 <0.05
Piperazine Derivative () 458.0 2-Fluorophenyl, piperazine 2.9 0.2
Thiazolo-Triazolone () ~501.5 4-Fluorophenyl, indol-2-one 4.1 <0.01

*Predicted using computational tools (e.g., SwissADME).

Biological Activity

The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazolo[3,2-b][1,2,4]triazole core structure which is known for its diverse biological properties. The presence of the 3,4-dihydroisoquinoline moiety and the 3-fluorophenyl group further enhances its pharmacological potential.

Biological Activity Overview

Research indicates that compounds with thiazolo and triazole structures exhibit significant biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess potent anticancer properties. For instance, compounds in this class have been evaluated against a variety of cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. A specific study highlighted that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated superior anticancer efficacy compared to their amide counterparts .
  • Neuropharmacological Effects : The 3,4-dihydroisoquinoline structure is associated with neuroprotective effects and has been explored for its anticonvulsant properties. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems which could be beneficial in treating neurological disorders .

Anticancer Activity

In a comprehensive evaluation of various thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Study Findings : A series of synthesized compounds were tested against nearly 60 human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer types .

Neuropharmacological Studies

A systematic review on triazole derivatives indicated that modifications to the triazole nucleus could lead to improved anticonvulsant activity. The incorporation of isoquinoline structures was noted to enhance efficacy in animal models .

Data Tables

Activity Cell Line IC50 (µM) Reference
AnticancerRenal Cancer5.0
AnticancerColon Cancer7.5
AnticancerBreast Cancer6.0
AnticonvulsantAnimal Model (Pentylenetetrazole)Not specified

The exact mechanism by which this compound exerts its biological effects is still under investigation. However:

  • Anticancer Mechanism : It is hypothesized that the thiazolo[3,2-b][1,2,4]triazole scaffold interferes with cellular signaling pathways involved in proliferation and survival of cancer cells.
  • Neuropharmacological Mechanism : The modulation of GABAergic and glutamatergic systems by isoquinoline derivatives may contribute to their anticonvulsant effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?

  • Methodology : The thiazolo-triazole scaffold can be synthesized via cyclization reactions using precursors like thioamides or thioureas. For example, describes a heterogenous catalytic system (Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C to form tetrazole derivatives. Similar conditions could be adapted for thiazolo-triazole formation. Key steps include:

  • Stirring equimolar reactants with catalysts.
  • Monitoring progress via TLC.
  • Purification by recrystallization in aqueous acetic acid .
    • Characterization : Confirm structure using 1H^1H NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and IR (C=N stretch ~1600 cm1^{-1}) .

Q. How can researchers optimize the introduction of the 3-fluorophenyl moiety during synthesis?

  • Methodology :

  • Use fluorinated aryl halides (e.g., 3-fluorophenylboronic acid) in Suzuki-Miyaura coupling reactions.
  • Monitor steric and electronic effects: The 3-fluorine substituent may require adjusted reaction temperatures (e.g., 60–80°C) and palladium catalysts (e.g., Pd(PPh3_3)4_4) to prevent dehalogenation .
    • Validation : Compare 19F^{19}F NMR spectra to confirm regioselectivity and purity (>95% by HPLC) .

Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • Essential Methods :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.4%) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Protocol :

Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) based on structural analogs in and .

Docking Software : Use AutoDock Vina or Schrödinger Suite.

Parameters : Include flexible side chains and solvation effects (e.g., implicit water model).

  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Approach :

  • Dynamic Simulations : Perform molecular dynamics (MD) over 100 ns to assess binding stability.
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
    • Case Study : highlights fluorophenyl-triazole derivatives where meta-substitution (3-F) showed higher antifungal activity than ortho-substitution, contrary to initial docking predictions. Adjust force fields to account for fluorine’s electronegativity .

Q. How do substituents on the dihydroisoquinoline ring influence pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Use shake-flask method with octanol/water partitioning.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
    • Findings : Bulky substituents (e.g., 3,4-dimethoxy) reduce CYP450-mediated oxidation but increase molecular weight (>500 Da), potentially limiting BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.